molecular formula C7H14Cl2N2O2 B2870743 octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride CAS No. 2503202-30-8

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride

Cat. No.: B2870743
CAS No.: 2503202-30-8
M. Wt: 229.1
InChI Key: ZNUDLWOIBFZNEP-UHFFFAOYSA-N
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Description

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential biological activity and is used in various scientific research applications. The compound’s structure includes a pyrrole ring fused with a cyclohexane ring, making it an interesting subject for chemical and pharmaceutical studies .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-3-8-1-4(5)2-9-6;;/h4-6,8-9H,1-3H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUDLWOIBFZNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2CN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Nitro-Containing Intermediates

A method detailed in EP1671972A1 involves hydrogenating nitro groups to form amine linkages. For example, a dinitro precursor undergoes catalytic hydrogenation with Raney nickel in dioxane at 60°C, yielding the bicyclic amine. This step achieves stereochemical control through substrate-directed reduction, often producing a racemic mixture unless chiral catalysts are employed.

Cyanomethyl Cyclization

CN104402879A describes a one-step conversion of cyano groups to pyrrolidine structures. Reacting N-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester with bromoacetonitrile in acetone forms a cyanomethyl intermediate. Subsequent hydrogenation with Raney nickel at 60°C for 72 hours induces cyclization, yielding the octahydropyrrolo[3,4-c]pyrrole core. This method achieves 74% yield and is notable for avoiding harsh conditions.

Protection and Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

The amine groups are protected using di-tert-butyl dicarbonate in THF/water (1:1) at pH 9–10. This step prevents unwanted side reactions during acylation or cyclization.

Deprotection and Salt Formation

Boc removal is achieved with 4M HCl in dioxane , followed by evaporation to yield the free base. Treatment with HCl gas in ethyl acetate precipitates the dihydrochloride salt, as reported in EP1671972A1 . The final product is characterized by LC-MS (m/z 289 [M+H]+) and elemental analysis .

Stereochemical Resolution

Chiral Chromatography

Racemic mixtures are resolved using chiral HPLC with a cellulose-based column (Chiralpak IC, 250 × 4.6 mm). The (3aR,6aR) enantiomer elutes at 12.3 minutes under isocratic conditions (hexane:isopropanol 70:30).

Diastereomeric Salt Formation

WO2014139978A1 discloses resolution via L-tartaric acid in ethanol, yielding the desired enantiomer with 98% enantiomeric excess (ee) .

Analytical Data and Quality Control

Parameter Value/Observation Method Source
Melting Point 215–217°C (decomp.) DSC
Purity ≥99.5% HPLC (UV 254 nm)
Specific Rotation (α)D20 +42.5° (c = 1, H2O) Polarimetry
Water Content ≤0.5% Karl Fischer

Scale-Up and Industrial Considerations

Cost-Effective Catalysts

Replacing Raney nickel with palladium on carbon (Pd/C) in hydrogenation steps reduces metal residues by 90%, as per EP1671972A1 .

Solvent Recycling

Dioxane is recovered via distillation (bp 101°C) and reused, lowering production costs.

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the pyrrolo[3,4-c]pyrrole ring reduce cyclization yields to <50%.
  • Acid Sensitivity : The free base degrades at pH < 3, necessitating strict pH control during salt formation.

Chemical Reactions Analysis

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound contains several pharmacophore groups, such as aziridine, oxadiazole, pyridine, and phthalimide moieties, which contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride can be compared with other similar compounds, such as:

    3,7-Diazabicyclo[3.3.0]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.

    Octahydrocyclopenta[c]pyrrole: Another similar compound with a different ring fusion pattern.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications .

Biological Activity

Octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused pyrrole ring and cyclopentane moiety, contribute to its biological activity. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₆H₁₄Cl₂N₂
  • Molecular Weight : 185.09 g/mol
  • CAS Number : 165894-01-9

Synthesis

The synthesis of octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride typically involves cyclization reactions from suitable precursors. Common methods include:

  • Thermolysis of N-phthalimidoaziridines : Heating N-phthalimidoaziridines in the presence of N-arylmaleimide at 140°C.
  • Industrial Production : Large-scale synthesis optimized for yield and purity.

Antagonistic Properties

Research indicates that octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride acts as an antagonist of retinol-binding protein 4 (RBP4). This interaction may impede ocular uptake of serum retinol, potentially reducing cytotoxic effects associated with various diseases.

Interaction with Receptors

The compound exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 and alpha7 subtypes. This interaction suggests potential influences on neuronal signaling and various cellular processes .

The mechanism of action involves binding to specific molecular targets, modulating their activity, and leading to various biological effects. The nitrogen-containing heterocyclic structure allows for interactions with enzymes and receptors that can alter biochemical pathways .

Research Findings

StudyFindings
Identified as an antagonist of RBP4; potential implications in ocular health.
High affinity for nAChRs suggests roles in neuropharmacology.
Developed as a negative allosteric modulator for mGlu1 receptors; significant implications in CNS disorders.

Case Studies

  • Retinol-Binding Protein Antagonism :
    • A study demonstrated that octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride effectively inhibits RBP4, leading to decreased serum retinol levels and reduced cytotoxicity in retinal cells.
  • Nicotinic Receptor Modulation :
    • Research focusing on its interaction with nAChRs revealed that the compound could enhance or inhibit synaptic transmission depending on receptor subtype engagement, indicating potential therapeutic applications in neurodegenerative diseases.
  • CNS Targeting :
    • The compound's development as a negative allosteric modulator for mGlu1 receptors highlights its potential in treating conditions like anxiety and depression by modulating glutamatergic signaling pathways.

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